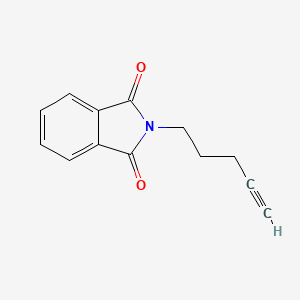

N-(4-Pentynyl)phthalimide

説明

N-(4-Pentynyl)phthalimide (CAS 6097-07-0) is a phthalimide derivative characterized by a pentynyl (alkynyl) side chain. Its molecular formula is C₁₃H₁₁NO₂ (molecular weight: 213.24 g/mol), and it typically appears as a white crystalline solid with a melting point of 87–91°C . This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing fluorovinyl amines for enzyme inhibitors (e.g., acyl-modified coenzyme-A ester analogues) .

特性

IUPAC Name |

2-pent-4-ynylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13(14)16/h1,4-5,7-8H,3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZIPXLLPFYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472178 | |

| Record name | N-(4-Pentynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-07-0 | |

| Record name | N-(4-Pentynyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phthalimido-1-pentyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Reaction Steps

- Reagents :

- 5-Chloro-1-pentyne (41 g) and potassium phthalimide (75 g) in N,N-dimethylformamide (DMF) .

- Conditions :

- Workup :

| Parameter | Value | Source |

|---|---|---|

| Crude Yield | 45 g (from 41 g substrate) | |

| Purification | Recrystallization (35% ethanol-water) | |

| Final Yield | 42 g (melting point: 85–86°C) |

Mechanistic Insights

The reaction proceeds via nucleophilic displacement, where the alkynyl chloride (5-chloro-1-pentyne) undergoes substitution with the phthalimide anion (from potassium phthalimide). DMF serves as a polar aprotic solvent, enhancing the solubility and reactivity of the substrates.

Alternative Route Using 1-Methyl-4-pentynyl p-Toluenesulfonate

This method demonstrates flexibility in alkynylating agents for synthesizing substituted phthalimides.

Key Reaction Steps

- Reagents :

- 1-Methyl-4-pentynyl p-toluenesulfonate (17.7 g) and potassium phthalimide (13 g) in DMF .

- Conditions :

- Workup :

| Parameter | Value | Source |

|---|---|---|

| Crude Yield | 6.5 g | |

| Purification | Recrystallization (ethanol-water) | |

| Final Yield | 4.5 g (melting point: 56–57°C) |

Advantages and Limitations

This method avoids the use of volatile alkynyl chlorides, offering a safer alternative. However, the lower reaction temperature (60°C vs. 100°C) and extended reaction time (20 hours) may reduce efficiency compared to the primary route.

General Considerations for Synthetic Optimization

Solvent Selection

DMF is preferred for its high boiling point and ability to stabilize ionic intermediates. Alternative solvents like acetone or ethanol may be used in purification steps but are less effective for the reaction itself.

Purification Techniques

Recrystallization from ethanol-water mixtures (35–50% ethanol) is critical for achieving >97% purity. Crude products often require multiple recrystallization steps to remove residual DMF or unreacted starting materials.

Analytical Characterization

Post-synthesis characterization ensures the compound’s identity and purity:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Melting Point | 87–91°C | |

| SMILES | C#CCCCN1C(=O)c2ccccc12 |

Below is a summary of the two validated methods:

| Method | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| 1 | 5-Chloro-1-pentyne + K phthalimide | 100°C | 1 hour | 42 g | 97% |

| 2 | 1-Methyl-4-pentynyl p-tosylate + K phthalimide | 60°C | 20 hours | 4.5 g | 97% |

Key Observations :

- Method 1 offers higher yields and shorter reaction times, making it industrially favorable.

- Method 2 is suitable for sterically hindered or sensitive substrates requiring milder conditions.

Industrial and Research Applications

This compound is employed as a synergist in insecticidal formulations, enhancing the efficacy of pyrethroids like allethrin. Its phthalimide core and terminal alkyne group enable further functionalization in medicinal chemistry.

化学反応の分析

Types of Reactions

N-(4-Pentynyl)phthalimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the phthalimide group to primary amines.

Substitution: The pentynyl chain can undergo substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

科学的研究の応用

Chemical Applications

1. Synthesis of Organic Compounds:

N-(4-Pentynyl)phthalimide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which allow for the generation of diverse derivatives.

2. Reaction Mechanisms:

- Oxidation: This process can convert this compound into carboxylic acids or other oxidized derivatives.

- Reduction: Reduction reactions can transform the phthalimide group into primary amines.

- Substitution: The pentynyl chain can participate in substitution reactions, leading to various substituted derivatives .

Biological Applications

1. Enzyme-Catalyzed Reactions:

In biological systems, this compound acts as a substrate for enzyme-catalyzed reactions, particularly in the hydrolysis of esters and amides. This property is significant for biochemical studies and applications in drug development.

2. Potential Therapeutic Uses:

Research has indicated that derivatives of this compound may exhibit hypolipidemic and anti-inflammatory activities. These findings suggest its potential as a candidate for therapeutic agents targeting metabolic disorders and inflammation-related conditions .

Medical Research

1. Anticancer Studies:

Recent studies have explored the anticancer properties of phthalimide derivatives, including this compound. For instance, modifications of phthalimide structures have shown promise in inhibiting cancer cell growth across various cell lines, indicating potential applications in cancer treatment .

2. Drug Development:

The compound's ability to act on specific molecular targets has made it a subject of interest in drug design, particularly for developing inhibitors against enzymes involved in disease processes .

Industrial Applications

1. Production of Specialty Chemicals:

this compound is utilized in the manufacturing of specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for applications requiring specific chemical functionalities .

2. Material Science:

The compound's characteristics allow it to be incorporated into various materials to enhance their properties, making it valuable in material science research and applications .

作用機序

The mechanism of action of N-(4-Pentynyl)phthalimide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways . The exact mechanism can vary depending on the specific application and context.

類似化合物との比較

Key Properties:

- Synthesis : Prepared via hydrofluorination of N-(4-pentynyl)phthalimide using DMPU-HF in chloroform (CHCl₃), yielding 84% .

- Reactivity : The terminal alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the phthalimide moiety provides stability and facilitates nucleophilic substitution reactions .

- Safety : Classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335); requires handling with protective equipment .

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is best highlighted through comparison with analogous phthalimide derivatives. Below is a detailed analysis supported by research

Structural and Functional Comparison

Key Observations:

Reactivity Differences :

- This compound ’s alkyne group enables click chemistry , distinguishing it from brominated (e.g., N-(4-Bromobutyl)phthalimide) or sulfur-containing (e.g., N-(cyclohexylthio)phthalimide) derivatives, which favor nucleophilic substitutions or vulcanization, respectively .

- 3-Chloro-N-phenyl-phthalimide lacks an alkyne but is critical in polymer synthesis due to its chloro and phenyl substituents .

Biological Activity: this compound inhibits mammalian microsomal enzymes, showing distinct effects compared to piperonyl butoxide in modulating hydroxylation and detoxification pathways . N-Allyl-4-(4-(N-phenylureido)benzylamino)-1,8-naphthalimide exhibits anion-binding properties, a feature absent in simpler phthalimides .

Synthetic Utility :

生物活性

N-(4-Pentynyl)phthalimide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and efficacy.

Chemical Structure and Properties

This compound, with the molecular formula C13H11NO2, consists of a phthalimide group attached to a pentynyl chain. This structure allows for various chemical reactions, making it a versatile compound in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. Notably, derivatives of this compound have been investigated for their anti-inflammatory , hypolipidemic , and antimicrobial properties .

Antimicrobial Activity

Research has shown that phthalimide derivatives exhibit significant antimicrobial properties. A study evaluated various phthalimide analogs for their antibacterial and antifungal activities, revealing minimum inhibitory concentration (MIC) values ranging from 0.49 to 31.5 μg/mL against different pathogens. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed in vitro using lipopolysaccharide (LPS)-stimulated murine macrophages. One derivative demonstrated potent inhibitory effects on nitric oxide production, with an IC50 value of 8.7 µg/mL. This activity was linked to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

Anticancer Activity

Phthalimides have also been explored for their anticancer properties. In a study involving various cancer cell lines, some derivatives exhibited cytotoxic effects with IC50 values as low as 18 nM against glioblastoma cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest .

Case Studies

| Study Focus | Compound Tested | IC50 Value | Findings |

|---|---|---|---|

| Antimicrobial | Various phthalimides | 0.49 - 31.5 μg/mL | Potent activity against bacteria and fungi |

| Anti-inflammatory | This compound derivative IIh | 8.7 µg/mL | Inhibition of NO production and downregulation of iNOS |

| Anticancer | Phthalimide derivatives | 18 nM (U87 cells) | Induction of apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-Pentynyl)phthalimide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution using bromoalkyl precursors. For example:

- Reaction Setup : Use N-(4-bromobutyl)phthalimide with K₂CO₃ in DMF at 100°C for 24 hours, yielding ~87% .

- Alternative Precursors : N-(5-Bromopentyl)phthalimide requires similar conditions (base, polar aprotic solvent) but may vary in reaction time and temperature .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify alkyne protons (δ ~1.8–2.2 ppm) and phthalimide carbonyls (δ ~168–170 ppm) .

- FT-IR : Confirm alkyne C≡C stretch (~2100–2260 cm⁻¹) and phthalimide C=O (~1700–1750 cm⁻¹) .

- X-ray Crystallography : Monoclinic space groups are common for phthalimide derivatives; refine structures using full-matrix least squares .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (GHS P Statement) .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for phthalimide derivatives?

- Case Study : N-(4-methylphenyl)phthalimide showed DPPH scavenging IC₅₀ = 1.30 mg/mL in one study but lower activity in another .

- Methodological Adjustments :

- Standardize assay conditions (e.g., solvent, pH, incubation time).

- Validate with positive controls (e.g., ascorbic acid for antioxidants).

- Use statistical tools (e.g., ANOVA, p < 0.05) to confirm significance .

Q. What computational strategies are effective for predicting the reactivity of this compound in click chemistry?

- Docking Studies : Model interactions with copper(I) catalysts for azide-alkyne cycloaddition .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict regioselectivity in triazole formation .

- UV-Vis Simulations : Compare theoretical and experimental spectra to validate electronic transitions .

Q. How does the alkyne moiety in this compound influence its application in polymer chemistry?

- Cross-Linking : The terminal alkyne enables Huisgen cycloaddition for synthesizing hydrogels or dendrimers.

- Thermal Stability : Monitor decomposition via TGA; phthalimide derivatives typically melt at 87–91°C .

- Functionalization : Couple with azide-functionalized monomers (e.g., PEG-azide) for biocompatible materials .

Methodological Challenges & Solutions

Q. How to optimize reaction conditions for introducing this compound into peptide conjugates?

- Solvent Selection : Use DMF or THF for solubility; avoid protic solvents to prevent alkyne protonation .

- Catalyst Screening : Test Cu(I)/TBTA for click reactions; optimize molar ratios (1:1.2 alkyne:azide) .

- Purification Challenges : Remove copper residues via EDTA washes or size-exclusion chromatography .

Q. What analytical techniques are recommended for assessing hydrolytic stability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。